Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
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Overview
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its acetamide group, which is derived from acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the corresponding diazonium salt. This is followed by a coupling reaction with N-[5-[bis(2-hydroxyethyl)amino]phenyl]acetamide under controlled conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the chloro and nitro positions.
Scientific Research Applications
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Similar structure but with different substituents.
N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide: Another structurally related compound.
Uniqueness
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
62257-17-4 |
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Molecular Formula |
C18H20ClN5O5 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O5/c1-12(27)20-18-11-13(23(6-8-25)7-9-26)2-5-17(18)22-21-16-4-3-14(24(28)29)10-15(16)19/h2-5,10-11,25-26H,6-9H2,1H3,(H,20,27) |
InChI Key |
ORCRYIVAJKZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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